molecular formula C26H22ClN3O5 B2633653 [3-(2-Chloro-7-methoxyquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone CAS No. 442649-69-6

[3-(2-Chloro-7-methoxyquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone

Cat. No. B2633653
CAS RN: 442649-69-6
M. Wt: 491.93
InChI Key: IPKUBQFACDZNOQ-UHFFFAOYSA-N
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Description

“[3-(2-Chloro-7-methoxyquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone” is a compound that has been studied for its potential anti-cancer activity . It is a hydrazide derivative incorporating a quinoline moiety . The compound has been synthesized and evaluated for its biological activity against various cancer cell lines .


Synthesis Analysis

The parent compound and new quinoline derivatives were prepared from the corresponding quinoline hydrazones and substituted carboxylic acids using EDC-mediated peptide coupling reactions . Further modification of the parent compound was achieved by replacement of the quinoline moiety with other aromatic systems .


Chemical Reactions Analysis

The compound was prepared from the corresponding quinoline hydrazones and substituted carboxylic acids . The reaction was monitored by TLC and the reaction mixture was concentrated under vacuum .

Scientific Research Applications

Therapeutic Agent Properties

Compounds with structural similarities to the queried chemical have been explored for their potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties . For example, N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives exhibit a range of therapeutic activities, suggesting the potential of the queried compound in similar applications (Bonilla-Castañeda et al., 2022).

Antimicrobial and Anti-inflammatory Activities

Pyrazoline derivatives, including those synthesized via microwave irradiation methods, have been studied for their in vivo anti-inflammatory and in vitro antibacterial activities . This suggests that compounds with pyrazoline structures and furan moieties could serve as promising leads for the development of new anti-inflammatory and antibacterial agents (Ravula et al., 2016).

Synthesis and Structural Analysis

Research on the synthesis of compounds containing furan and pyrazoline structures has contributed to the development of methodologies for generating novel chemical entities. The detailed characterization of these compounds through IR, NMR, and X-ray diffraction data provides a foundation for understanding the structural properties that contribute to their biological activities (Abdelhamid et al., 2012).

Molecular Docking and Biological Evaluation

Molecular docking studies have been utilized to predict the interaction of synthesized compounds with biological targets, further supporting their potential therapeutic uses. For instance, novel synthesized pyrazole derivatives were evaluated for their antibacterial activity through molecular docking, highlighting the importance of computational methods in drug discovery (Khumar et al., 2018).

properties

IUPAC Name

[3-(2-chloro-7-methoxyquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O5/c1-32-17-8-6-15-11-18(25(27)28-19(15)13-17)21-14-20(16-7-9-22(33-2)24(12-16)34-3)29-30(21)26(31)23-5-4-10-35-23/h4-13,21H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKUBQFACDZNOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3C(=O)C4=CC=CO4)C5=CC(=C(C=C5)OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(2-Chloro-7-methoxyquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone

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